
N6-Cyclopentyl-9-methyladenine
Overview
Description
N6-Cyclopentyl-9-methyladenine (N-0840) is a synthetic adenine derivative developed as a selective adenosine A1 receptor antagonist. Structurally, it features a cyclopentyl group at the N6 position and a methyl group at the 9-position of the adenine core .
Key pharmacological properties include:
- High A1 receptor selectivity: N-0840 exhibits 14- to 400-fold greater affinity for adenosine A1 receptors compared to A2 receptors, with negligible activity at other receptor families (e.g., α/β-adrenergic, serotonin, dopamine) at concentrations ≤10,000 nM .
Preparation Methods
Synthetic Routes and Reaction Conditions
N 0840 is synthesized from 6-chloropurine through a series of chemical reactions. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the substitution and methylation reactions.
Industrial Production Methods
The industrial production of N 0840 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N 0840 undergoes various chemical reactions, including:
Oxidation: N 0840 can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the adenine ring.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of organic solvents and catalysts.
Major Products
The major products formed from these reactions include various derivatives of N 0840 with modified functional groups. These derivatives are often studied for their enhanced biological activity and selectivity .
Scientific Research Applications
Adenosine Receptor Antagonism
N6-Cyclopentyl-9-methyladenine is primarily recognized for its antagonistic effects on adenosine receptors. It exhibits a marked increase in potency at A1 receptors while demonstrating lesser effects at A2 receptors. Specifically, it has a Ki value of 1.3 µM at A1 receptors in fat cells and 0.5 µM in brain tissues, making it over 100-fold more potent than 9-methyladenine (Ki = 100 µM) at these sites . The compound's selectivity for A1 receptors is significant, as it can inhibit the activation of adenylate cyclase mediated by A2 receptors, which is crucial for various physiological processes.
Neurological Applications
The compound has shown promise in neurological research, particularly concerning seizure activity. Studies indicate that A1 receptor agonists, including this compound, may provide protective effects against N-methyl-D-aspartate (NMDA)-evoked seizures in animal models. Administration of this compound prior to NMDA exposure resulted in delayed seizure onset and reduced mortality rates . This suggests potential therapeutic applications in managing seizure disorders.
Cardiovascular Research
This compound's role in cardiovascular research is noteworthy due to its ability to modulate heart rate and myocardial function through adenosine receptor interactions. Its selective antagonism of A1 receptors can lead to increased heart rate and cardiac output, indicating its potential use in treating conditions like bradycardia or heart failure . The compound's efficacy in this area warrants further investigation into its clinical applications.
Pharmacological Insights
The pharmacological profile of this compound highlights its potential as a lead compound for developing new drugs targeting adenosine receptors. Its unique binding characteristics and selectivity can inform the design of novel therapeutics aimed at various diseases linked to adenosine signaling pathways . Additionally, modifications to its structure could yield derivatives with enhanced efficacy or reduced side effects.
Summary Table of Key Findings
Mechanism of Action
N 0840 exerts its effects by selectively binding to and antagonizing the adenosine A1 receptor. This receptor is involved in various physiological processes, including the regulation of heart rate and neurotransmitter release. By blocking the adenosine A1 receptor, N 0840 can modulate these processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
N6-Cyclopentyl-9-methyladenine belongs to a class of adenosine receptor ligands with modifications at the N6 and 9-positions. Below is a detailed comparison with structurally related compounds and other A1 receptor antagonists.
Table 1: Structural and Pharmacological Comparison of Adenosine A1 Receptor Antagonists
Key Findings from Comparative Studies
Structural Determinants of Selectivity :
- The N6-cyclopentyl group in N-0840 is critical for A1 affinity, as removal or substitution reduces binding .
- 9-Methyl substitution enhances metabolic stability compared to unmodified adenine cores but may limit penetration into the central nervous system .
Functional Differences: Unlike xanthine-based antagonists (e.g., DPCPX), N-0840 lacks phosphodiesterase (PDE) inhibition and adenosine uptake interference, reducing off-target effects . MRS 1754, a xanthine derivative, shows superior A1 affinity but requires intravenous administration due to poor oral bioavailability .
Species Variability :
- N-0840’s A1 affinity is lower in human receptors (Ki ~10 nM) compared to guinea pig models, highlighting species-specific receptor conformations .
Therapeutic Potential: N-0840’s oral activity and neutral antagonism make it a candidate for chronic conditions like heart failure, whereas short-acting agents like DPCPX are better suited for acute studies .
Biological Activity
N6-Cyclopentyl-9-methyladenine (N-0840) is a selective antagonist of the adenosine A1 receptor, which plays a crucial role in various physiological processes. This article delves into the compound's biological activity, mechanisms of action, pharmacological effects, and relevant research findings.
Target Receptor
this compound primarily targets the A1 adenosine receptor , exhibiting a significantly higher affinity for this receptor compared to the A2 adenosine receptor. The binding affinity for A1 receptors is reported to be 14 to 400 times greater than that for A2 receptors, making it a potent selective antagonist .
Biochemical Pathways
The primary biochemical pathway affected by N-0840 involves antagonism of the adenosine signaling pathway. By inhibiting the A1 receptor, N-0840 counteracts the typical downstream effects of adenosine, such as negative inotropism (decreased force of contraction), chronotropism (decreased heart rate), and dromotropism (decreased conduction velocity) in cardiac tissues .
Pharmacological Effects
This compound has been shown to influence various physiological responses through its interaction with the A1 receptor:
- Cardiac Effects : In vivo studies demonstrate that N-0840 can selectively antagonize bradycardia induced by A1 receptor activation in anesthetized rats, leading to an increase in heart rate.
- Neuroprotective Effects : Research indicates that A1 receptor agonists can protect against seizures induced by N-methyl-D-aspartate (NMDA). In experiments with mice, administration of N6-cyclopentyladenosine (CPA) showed potential protective effects against NMDA-induced seizures, suggesting a role for A1 receptor modulation in neuroprotection .
Structure-Activity Relationship
The structure-activity relationship (SAR) of this compound reveals that the cyclopentyl group at the N6 position is critical for its high affinity for A1 receptors. Modifications at this position significantly enhance potency at A1 receptors while often reducing activity at A2 receptors. This selectivity is essential for developing therapeutic agents targeting specific adenosine receptor subtypes .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound, highlighting its potential applications:
Notable Case Study
In a pharmacological characterization study, this compound was evaluated alongside other compounds to determine its efficacy as a neutral antagonist at the A1 receptor. The results indicated that while some derivatives exhibited enhanced binding affinities, N-0840 maintained significant selectivity and potency as an antagonist .
Q & A
Q. Basic: What are the primary research applications of N6-Cyclopentyl-9-methyladenine in pharmacological studies?
This compound (N-0840) is a selective adenosine receptor antagonist, primarily used to investigate A1 receptor-mediated physiological and pathological processes. Its high A1 affinity (14- to 400-fold greater than A2 receptors) makes it ideal for isolating A1-specific effects in cardiovascular, neurological, and metabolic studies . Common applications include:
- In vitro radioligand binding assays to quantify receptor affinity.
- In vivo models (e.g., rodent ischemia-reperfusion injury) to assess cardioprotective mechanisms.
- Functional studies of adenosine-mediated neurotransmission and cAMP signaling modulation.
Q. Basic: How does this compound exhibit selectivity between adenosine receptor subtypes?
N-0840's selectivity arises from structural modifications: the cyclopentyl group at the N6 position enhances A1 binding, while the 9-methyl substitution reduces off-target interactions. Radioligand binding assays demonstrate a 14–400-fold higher affinity for A1 over A2 receptors, confirmed via competitive displacement studies using DPCPX (A1 antagonist) and CGS 15943 (non-selective antagonist) . Researchers should validate selectivity using receptor-specific agonists (e.g., CCPA for A1) in parallel assays.
Q. Advanced: What methodological considerations are critical when designing in vivo experiments to assess N-0840's receptor antagonism?
Key factors include:
- Dosage optimization : Balance solubility (limited in aqueous solutions; use DMSO/ethanol carriers) and bioavailability .
- Control groups : Include vehicle controls and A2-selective antagonists (e.g., MRS 1754) to isolate A1 effects.
- Endpoint selection : Measure cAMP levels (A1 activation inhibits cAMP) or functional outcomes (e.g., heart rate modulation in cardiovascular models) .
- Tissue-specific analysis : A1 receptor density varies across tissues; use Western blotting or qPCR to confirm local expression .
Q. Advanced: How can computational approaches enhance the study of this compound's interactions with adenosine receptors?
Machine learning models like DB-SVM (Distance-Based Support Vector Machine) predict ligand-receptor interactions by transforming sequence similarity matrices into distance metrics. For example:
- Sequence alignment : Generate similarity matrices for receptor-binding domains.
- Kernel matrix optimization : Ensure positive semi-definite properties for SVM compatibility.
- Cross-validation : Achieved 96.51% accuracy in predicting N6-methyladenine modifications in mouse genomes, outperforming CNN-based models .
This method reduces reliance on costly wet-lab experiments for preliminary screening.
Q. Advanced: How should researchers address contradictions in reported A1 receptor affinity values for N-0840?
Discrepancies often stem from:
- Assay conditions : Variations in buffer pH, temperature, or GTP presence (alters G-protein coupling) .
- Tissue source : A1 receptor isoforms may differ between brain, heart, or transfected cell lines.
- Radioligand choice : Competing ligands (e.g., DPCPX vs. CHA) yield different IC50 values.
Mitigation : Replicate assays under standardized conditions and validate with functional endpoints (e.g., cAMP inhibition in HEK293-A1 cells) .
Q. Basic: What analytical techniques ensure compound purity and stability in N-0840 experiments?
- HPLC : Monitor purity (>95% by GC) and degradation products under storage conditions (store at -20°C in inert atmospheres) .
- NMR : Confirm structural integrity, particularly for cyclopentyl and methyl substituents.
- Mass spectrometry : Verify molecular weight (C11H15N5; 217.27 g/mol) and detect contaminants .
Q. Advanced: What strategies improve cross-species predictive modeling of N-0840's pharmacological effects?
- Cross-species datasets : Train models on multi-species data (e.g., rice and M. musculus genomes) to capture conserved binding motifs .
- Feature engineering : Use sequence distance matrices instead of manual feature extraction to enhance model generalizability.
- Validation : Apply Matthews correlation coefficient (MCC >0.8) to assess robustness, as done in DB-SVM studies .
Q. Basic: What experimental models are commonly used to study N-0840's effects?
- In vitro : Transfected CHO or HEK293 cells expressing human A1 receptors.
- In vivo : Rodent models for cardiac ischemia, neuropathic pain, or seizure studies .
- Ex vivo : Isolated organ preparations (e.g., guinea pig atria for heart rate assays).
Q. Advanced: How should researchers interpret tissue-specific differences in N-0840's antagonist efficacy?
- Receptor density : Quantify via radioligand saturation binding (Bmax values). High-density tissues (e.g., brain cortex) may require lower N-0840 concentrations.
- Functional assays : Compare cAMP inhibition in high- vs. low-density tissues.
- Allosteric modulation : Test synergy with adenosine deaminase inhibitors to amplify endogenous adenosine effects .
Q. Basic: What are the key pharmacological properties of N-0840 relevant to experimental design?
Properties
IUPAC Name |
N-cyclopentyl-9-methylpurin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-16-7-14-9-10(12-6-13-11(9)16)15-8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMRVYPPUVMKOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NC3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60148871 | |
Record name | N(6)-cyclopentyl-9-methyladenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60148871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109292-91-3 | |
Record name | N-Cyclopentyl-9-methyl-9H-purin-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109292-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N(6)-Cyclopentyl-9-methyladenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109292913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N(6)-cyclopentyl-9-methyladenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60148871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.